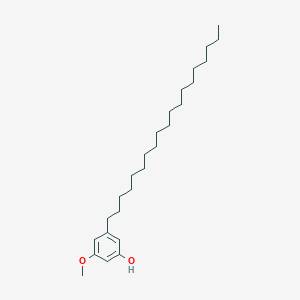![molecular formula C12H24OSi B14280421 Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl- CAS No. 138587-96-9](/img/structure/B14280421.png)
Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-, also known by its chemical formula C12H24OSi, is an organosilicon compound. This compound is characterized by the presence of a cyclohexyl group attached to a propenyl group, which is further bonded to a trimethylsilane moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl- typically involves the reaction of cyclohexylpropenyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
[ \text{Cyclohexylpropenyl alcohol} + \text{Trimethylchlorosilane} \rightarrow \text{Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.
Substitution: The trimethylsilane group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides.
Applications De Recherche Scientifique
Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mécanisme D'action
The mechanism of action of Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl- involves its interaction with various molecular targets. The compound can form stable bonds with oxygen and fluorine, making it useful in the synthesis of complex molecules. The pathways involved in its reactions typically include nucleophilic substitution and addition reactions, where the silicon atom acts as an electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: Similar to trimethylsilane but with ethyl groups, used in similar applications.
Dimethylsilane: Another related compound with two methyl groups, used in various chemical reactions.
Uniqueness
Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl- is unique due to the presence of the cyclohexyl and propenyl groups, which impart specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific steric and electronic characteristics.
Propriétés
Numéro CAS |
138587-96-9 |
|---|---|
Formule moléculaire |
C12H24OSi |
Poids moléculaire |
212.40 g/mol |
Nom IUPAC |
1-cyclohexylprop-2-enoxy(trimethyl)silane |
InChI |
InChI=1S/C12H24OSi/c1-5-12(13-14(2,3)4)11-9-7-6-8-10-11/h5,11-12H,1,6-10H2,2-4H3 |
Clé InChI |
IMXLYJFDDZMCIR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(C=C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
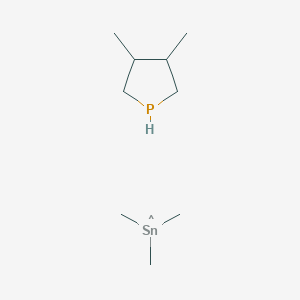



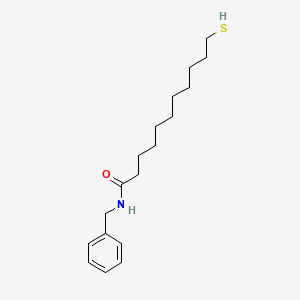
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
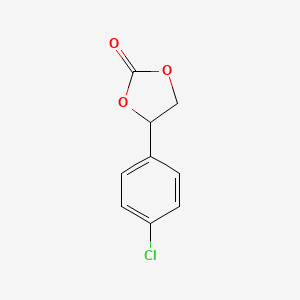
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
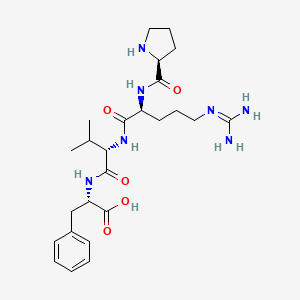
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
